REACTION_CXSMILES
|
Cl[C:2]1[C:7]([NH2:8])=[C:6](Cl)[C:5]([Cl:10])=[C:4](Cl)[C:3]=1[Cl:12].C1(O)C=CC=CC=1.[H][H]>[Pd].O.[Ta]>[Cl:10][C:5]1[CH:6]=[C:7]([CH:2]=[C:3]([Cl:12])[CH:4]=1)[NH2:8]
|
Name
|
2,3,4,5- and 2,3,5,6-tetrachloroaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1N)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ta]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the autoclave has been cooled
|
Type
|
CUSTOM
|
Details
|
separated off from the catalyst
|
Type
|
ADDITION
|
Details
|
after the addition of toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |